molecular formula C9H6ClNO3 B12525964 [(Benzylideneamino)oxy](oxo)acetyl chloride CAS No. 691409-28-6

[(Benzylideneamino)oxy](oxo)acetyl chloride

Katalognummer: B12525964
CAS-Nummer: 691409-28-6
Molekulargewicht: 211.60 g/mol
InChI-Schlüssel: ZNFLAUXJSQOJBW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Benzylideneamino)oxyacetyl chloride is a chemical compound with the molecular formula C9H8ClNO3. It is an organic compound that contains a benzylideneamino group, an oxo group, and an acetyl chloride group. This compound is of interest in organic synthesis and various chemical reactions due to its unique structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Benzylideneamino)oxyacetyl chloride typically involves the reaction of benzylideneamine with oxalyl chloride. The reaction is carried out in an inert solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the acetyl chloride group. The reaction is usually performed at low temperatures to control the reactivity of the intermediates and to ensure a high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of (Benzylideneamino)oxyacetyl chloride may involve continuous flow reactors to maintain precise control over reaction conditions. The use of automated systems allows for the efficient handling of reagents and the optimization of reaction parameters to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(Benzylideneamino)oxyacetyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The acetyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters, respectively.

    Addition Reactions: The compound can participate in addition reactions with nucleophiles, resulting in the formation of new carbon-nitrogen or carbon-oxygen bonds.

    Hydrolysis: In the presence of water or aqueous base, the acetyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Dichloromethane, chloroform, tetrahydrofuran

    Catalysts: Pyridine, triethylamine

    Conditions: Anhydrous, low temperature

Major Products Formed

    Amides: Formed by the reaction with amines

    Esters: Formed by the reaction with alcohols

    Thioesters: Formed by the reaction with thiols

    Carboxylic Acids: Formed by hydrolysis

Wissenschaftliche Forschungsanwendungen

(Benzylideneamino)oxyacetyl chloride has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biological Studies: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Material Science: It is employed in the preparation of functionalized polymers and materials with specific properties.

    Medicinal Chemistry: The compound is investigated for its potential use in the development of new drugs and therapeutic agents.

Wirkmechanismus

The mechanism of action of (Benzylideneamino)oxyacetyl chloride involves the reactivity of its functional groups. The acetyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the modification of target molecules. The benzylideneamino group can participate in conjugation and resonance, stabilizing the intermediate species formed during reactions. The oxo group can act as an electron-withdrawing group, influencing the reactivity of the compound.

Vergleich Mit ähnlichen Verbindungen

(Benzylideneamino)oxyacetyl chloride can be compared with other similar compounds, such as:

    Benzylideneacetone: A compound with a similar benzylidene group but different functional groups.

    Acetyl Chloride: A simpler compound with only the acetyl chloride group.

    Benzylideneamine: A compound with a similar benzylideneamino group but lacking the acetyl chloride and oxo groups.

The uniqueness of (Benzylideneamino)oxyacetyl chloride lies in its combination of functional groups, which provides a versatile reactivity profile and makes it useful in a wide range of chemical reactions and applications.

Eigenschaften

CAS-Nummer

691409-28-6

Molekularformel

C9H6ClNO3

Molekulargewicht

211.60 g/mol

IUPAC-Name

(benzylideneamino) 2-chloro-2-oxoacetate

InChI

InChI=1S/C9H6ClNO3/c10-8(12)9(13)14-11-6-7-4-2-1-3-5-7/h1-6H

InChI-Schlüssel

ZNFLAUXJSQOJBW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C=NOC(=O)C(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.